3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile
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Overview
Description
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile is an organic compound with the molecular formula C14H21NO2Si. It is a derivative of benzonitrile, featuring a tert-butyldimethylsilyloxy group and a methoxy group attached to the benzene ring. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyldimethylsilyloxy-4-methoxybenzonitrile typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature to yield the silylated intermediate . This intermediate can then undergo further reactions to introduce the methoxy and nitrile groups, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar protective group strategies and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form the corresponding alcohol.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-tert-butyldimethylsilyloxy-4-hydroxybenzonitrile.
Reduction: Formation of 3-tert-butyldimethylsilyloxy-4-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a protective group for hydroxyl functionalities.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-tert-butyldimethylsilyloxy-4-methoxybenzonitrile involves its reactivity as a silyl ether and nitrile compound. The silyl ether group provides stability and protection to hydroxyl groups, while the nitrile group can participate in various chemical transformations. The compound’s molecular targets and pathways depend on its specific application, such as acting as a precursor in synthetic pathways or interacting with biological targets in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butyl-4-methoxybenzonitrile
- 4-(tert-Butyldimethylsilyl)oxy benzaldehyde
- 3-(tert-Butyldimethylsiloxy)propionaldehyde
Uniqueness
3-Tert-butyldimethylsilyloxy-4-methoxybenzonitrile stands out due to its combination of a silyl ether and nitrile group, which provides unique reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
CAS No. |
348640-89-1 |
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Molecular Formula |
C14H21NO2Si |
Molecular Weight |
263.41 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzonitrile |
InChI |
InChI=1S/C14H21NO2Si/c1-14(2,3)18(5,6)17-13-9-11(10-15)7-8-12(13)16-4/h7-9H,1-6H3 |
InChI Key |
YZYVBTFZBFPISH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C#N)OC |
Origin of Product |
United States |
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